molecular formula C₂₈H₃₃NO₃S₂ B1140688 N-Desmethyl Tamoxifen Methanethiosulfonate CAS No. 1025678-19-6

N-Desmethyl Tamoxifen Methanethiosulfonate

Cat. No. B1140688
M. Wt: 495.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desmethyl Tamoxifen Methanethiosulfonate (N-DM-TMS) is a synthetic derivative of the anti-estrogen drug Tamoxifen. It is a highly potent and selective estrogen receptor modulator (SERM) that has been used in laboratory experiments to study the effects of estrogen on cell proliferation and apoptosis. N-DM-TMS has been used in a variety of research applications, including cancer research, endocrinology, and reproductive biology.

Scientific Research Applications

Application in Cancer Research

Field

The specific scientific field is Cancer Research .

Summary of the Application

Tamoxifen and its metabolites, including N-Desmethyl Tamoxifen, are used in the treatment of breast cancer. They are known to bind to estrogen receptors and inhibit estrogen-dependent cell growth and proliferation of estrogen receptor-positive mammary tumors .

Methods of Application

Tamoxifen is administered to adult female Sprague Dawley rats bearing carcinogen-induced mammary tumors. The administration of Tamoxifen results in a rapid serum decline of parent Tamoxifen but higher exposure of the metabolites .

Results or Outcomes

The administration of Tamoxifen for a short time resulted in a delayed induction of caspase activity and apoptosis within the mammary tumors. When Tamoxifen or N-Desmethyl Tamoxifen was added to human breast cancer cell lines in culture, each elicited a time- and dose-dependent induction of caspase activity, preceding apoptosis .

Application in Genetic Research

Field

The specific scientific field is Genetic Research .

Summary of the Application

Tamoxifen and its metabolites, including N-Desmethyl Tamoxifen, are used for inducible DNA recombination in mouse astroglia .

Methods of Application

Tamoxifen is injected into mice for inducible DNA recombination. Tamoxifen is oxidized in the liver by cytochrome P450 isoenzymes to N-Desmethyl Tamoxifen .

Results or Outcomes

The protocols of Tamoxifen injection for inducible DNA recombination in mouse astroglia have been refined. The quantification of genomic recombination allows determining the proportion of cell types in various brain regions .

Application in Pharmacodynamics

Field

The specific scientific field is Pharmacodynamics .

Summary of the Application

Tamoxifen and its metabolites, including N-Desmethyl Tamoxifen, have been studied for their role in activating caspases and inducing apoptosis in rat mammary tumors and in human breast cancer cell lines .

Methods of Application

Tamoxifen is injected subcutaneously in adult female Sprague Dawley rats bearing carcinogen-induced mammary tumors. This results in a rapid serum decline of parent Tamoxifen but higher exposure of the metabolites .

Results or Outcomes

The administration of Tamoxifen for a short time resulted in a delayed induction of caspase activity and apoptosis within the mammary tumors. When Tamoxifen, or N-Desmethyl Tamoxifen was added to human breast cancer cell lines in culture, each elicited a time- and dose-dependent induction of caspase activity, preceding apoptosis .

Application in Drug Interaction Studies

Field

The specific scientific field is Drug Interaction Studies .

Summary of the Application

Tamoxifen and its metabolites, including N-Desmethyl Tamoxifen, have been studied for their interactions with other drugs, such as the Selective Serotonin Reuptake Inhibitor Paroxetine .

Methods of Application

Tamoxifen and its metabolites were measured in the plasma of 12 women of known CYP2D6 genotype with breast cancer who were taking adjuvant Tamoxifen before and after 4 weeks of coadministered Paroxetine .

Results or Outcomes

Coadministration of Paroxetine decreased the plasma concentration of endoxifen. The data suggest that CYP2D6 genotype and drug interactions should be considered in women treated with Tamoxifen .

properties

IUPAC Name

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-methyl-N-(2-methylsulfonylsulfanylethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33NO3S2/c1-4-27(23-11-7-5-8-12-23)28(24-13-9-6-10-14-24)25-15-17-26(18-16-25)32-21-19-29(2)20-22-33-34(3,30)31/h5-18H,4,19-22H2,1-3H3/b28-27-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKOLRQKLGUPAC-DQSJHHFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)CCSS(=O)(=O)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)CCSS(=O)(=O)C)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desmethyl Tamoxifen Methanethiosulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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